1-Fluoro-2-(isocyano(tosyl)methyl)benzene

説明

1-Fluoro-2-(isocyano(tosyl)methyl)benzene (CAS: 321345-37-3, molecular formula: C₁₅H₁₁F₂NO₂S) is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom, an isocyano group, and a tosyl (p-toluenesulfonyl) group at positions 1, 2, and 4, respectively . The tosyl group enhances electrophilic reactivity, while the isocyano group enables participation in cycloaddition and heterocyclization reactions, making this compound a versatile intermediate in organic synthesis . Its synthesis typically involves electrophilic substitution reactions with tosyl chloride and subsequent functionalization with isocyanide precursors .

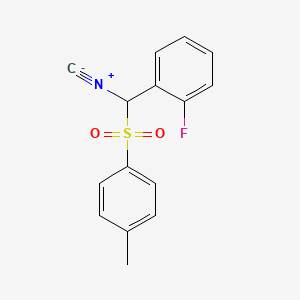

Structure

2D Structure

特性

IUPAC Name |

1-fluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZNUAYEVVHGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674269 | |

| Record name | 1-Fluoro-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660431-65-2 | |

| Record name | 1-Fluoro-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Fluoro-2-(isocyano(tosyl)methyl)benzene, also known by its CAS number 660431-65-2, is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FNO2S. The compound features a fluorine atom attached to a benzene ring, with an isocyano group and a tosylmethyl moiety contributing to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of fluorinated benzene derivatives with isocyanides and tosylmethyl derivatives. The following general synthetic route can be outlined:

- Preparation of Tosylmethyl Isocyanide : Tosylmethyl chloride reacts with sodium azide to form the corresponding isocyanide.

- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.

- Final Coupling : The tosylmethyl isocyanide is coupled with the fluorinated benzene to yield this compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities.

Anticancer Properties

Preliminary studies have suggested that this compound could have anticancer effects. A related study demonstrated that certain isocyanide derivatives displayed cytotoxicity against cancer cell lines, indicating a potential mechanism of action through apoptosis induction or cell cycle arrest.

Neuroprotective Effects

Research into related compounds has highlighted potential neuroprotective effects. For example, certain derivatives have been shown to reduce nitric oxide production in activated microglial cells, which is a marker for neuroinflammation. This suggests that this compound may have applications in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of various isocyanide derivatives.

- Findings : Compounds exhibited IC50 values ranging from 10 to 50 µM against Gram-positive bacteria, indicating promising antimicrobial activity.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Results : Compounds showed significant inhibition of cell proliferation with IC50 values between 5 and 20 µM in MCF-7 breast cancer cells.

-

Neuroprotective Study :

- Objective : To investigate the effects on LPS-stimulated BV-2 microglial cells.

- Results : The compound reduced nitric oxide levels significantly (IC50 = 25 µM), suggesting potential anti-inflammatory properties.

科学的研究の応用

Organic Synthesis

1-Fluoro-2-(isocyano(tosyl)methyl)benzene serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, allows chemists to construct complex molecular architectures efficiently.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Research indicates that compounds with similar functional groups exhibit significant antimicrobial properties. For instance, studies have shown IC50 values between 10 to 50 µM against Gram-positive bacteria.

- Anticancer Properties : Preliminary studies suggest that this compound could possess anticancer effects. Related isocyanide derivatives have demonstrated cytotoxicity against cancer cell lines, with IC50 values ranging from 5 to 20 µM in MCF-7 breast cancer cells.

- Neuroprotective Effects : Some studies highlight potential neuroprotective effects of related compounds. For example, certain derivatives have been shown to reduce nitric oxide production in activated microglial cells (IC50 = 25 µM), indicating possible applications in treating neurodegenerative diseases.

Materials Science

Due to its unique structural properties, this compound may find applications in the development of novel materials, including polymers and coatings that require specific chemical functionalities.

Case Studies

Several studies have explored the biological activity and synthetic utility of compounds related to this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Evaluate antimicrobial efficacy of isocyanide derivatives | Compounds exhibited IC50 values ranging from 10 to 50 µM against bacteria |

| Anticancer Activity Assessment | Assess cytotoxic effects on cancer cell lines | Significant inhibition of cell proliferation (IC50 = 5 to 20 µM) |

| Neuroprotective Study | Investigate effects on microglial cells | Reduced nitric oxide levels significantly (IC50 = 25 µM) |

化学反応の分析

Chemical Reactions Involving 1-Fluoro-2-(isocyano(tosyl)methyl)benzene

This compound participates in several notable chemical reactions due to its unique structural features:

Intramolecular Cyclization

One primary reaction reported for this compound is its intramolecular cyclization to form various derivatives, including 4-alkoxy- and 4-aryloxybenzo[d] oxadiazoles. This reaction is facilitated by the electron-withdrawing nature of the tosyl group and the electronegative fluorine atom.

Table 2: Key Reactions and Mechanisms

| Reaction Type | Mechanism Description | Observations |

|---|---|---|

| Intramolecular Cyclization | Nucleophilic attack facilitated by fluorine stabilizing transition state | Significant rate enhancements observed |

| Electrophilic Substitution | Enhanced electrophilic character due to fluorination and tosyl group presence | Increased reactivity compared to non-fluorinated analogs |

Electrophilic Substitution Reactions

The presence of the fluorine atom significantly alters the reactivity patterns of this compound, enhancing its electrophilic character. Kinetic studies indicate that reactions involving this compound often exhibit significant rate enhancements due to the stabilization of transition states during nucleophilic attacks.

Research Findings and Implications

Research has shown that the introduction of fluorine into aromatic compounds can alter their physical properties such as boiling point and solubility compared to non-fluorinated analogs. The compound serves multiple roles in scientific research, particularly in developing new pharmaceuticals and agrochemicals.

Table 3: Physical Property Comparisons

| Property | This compound | Non-fluorinated Analog |

|---|---|---|

| Boiling Point (°C) | Higher due to increased molecular stability | Lower |

| Solubility | Enhanced in polar solvents | Variable |

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Chloro-4-fluoro-1-(isocyano(tosyl)methyl)benzene

- Structure: Substitutes the fluorine at position 4 with chlorine (CAS: 952727-75-2, C₁₅H₁₁ClFNO₂S).

- Safety : Exhibits higher toxicity (Hazard Class 6.1, H301/H311/H315/H319/H331/H335) compared to the fluorine analog .

- Applications: Limited synthetic data, but its reactivity profile suggests utility in halogen-specific coupling reactions .

1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene

- Structure: Features two fluorine atoms at positions 1 and 3 (CAS: 668990-76-9, C₁₅H₁₁F₂NO₂S).

- Electronic Effects : The dual fluorine substitution enhances electron withdrawal, likely stabilizing intermediates in heterocyclization reactions (e.g., benzotriazine formation) .

- Synthesis : Prepared via analogous methods to the parent compound but requires difluorinated starting materials .

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

- Structure: Fluorines at positions 1 and 2 (CAS: 321345-37-3, C₁₅H₁₁F₂NO₂S).

- Applications : Used in medicinal chemistry as a precursor for kinase inhibitors, leveraging its dual fluorine motif for enhanced binding affinity .

1-(Isocyano(tosyl)methyl)-3-nitrobenzene

- Structure : Replaces fluorine with a nitro group (CAS: 71146-67-3, C₁₅H₁₁N₂O₄S).

- Reactivity : The nitro group strongly deactivates the ring, reducing electrophilic substitution rates but favoring reduction or displacement reactions.

- Applications : Primarily used in explosives research and as a nitration precursor .

Comparative Analysis of Key Properties

準備方法

General Synthetic Strategy

The synthesis of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene typically proceeds via the following key steps:

- Formation of the corresponding formamide intermediate from 2-fluorobenzaldehyde.

- Tosylation of the intermediate to introduce the tosylmethyl group.

- Dehydration of the formamide to generate the isocyanide functionality.

This sequence is often conducted under carefully controlled conditions to ensure high yield and purity.

Preparation of the Formamide Intermediate

A crucial step in the synthesis is the formation of N-((2-fluorophenyl)(tosyl)methyl)formamide, which serves as the precursor for the isocyanide.

- The reaction involves mixing 2-fluorobenzaldehyde with formamide and p-toluene sulfinic acid sodium salt in the presence of camphorsulfonic acid as a catalyst.

- The mixture is heated in water for several hours (typically 4-5 hours) to promote the formation of the formamide intermediate.

- After completion, the product is isolated by filtration and characterized by NMR spectroscopy.

- Attempts to use trimethylsilyl chloride (TMSCl) for formylation failed to produce the desired formamide intermediate.

- Substitution of TMSCl with formic acid improved the formation of the formamide.

- The reaction conditions are mild, and the product is obtained as a white solid with good yield (around 70%).

Dehydration to Isocyanide

The conversion of the formamide intermediate to the isocyanide is typically achieved by dehydration.

- Phosphorus oxychloride (POCl3) is commonly employed as the dehydrating agent.

- However, in some trials, POCl3 failed to afford the desired isocyanide product, indicating the need for optimization or alternative methods.

- Literature reports suggest that the use of p-toluene sulfinic acid sodium salt and camphorsulfonic acid in aqueous media can facilitate the dehydration step.

- Cooling the reaction mixture after the addition of dehydrating agents can promote precipitation of the isocyanide product.

Representative Experimental Procedure

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Formamide synthesis | 2-Fluorobenzaldehyde, formamide, p-toluene sulfinic acid sodium salt, camphorsulfonic acid, water, heat (4-5 h) | White solid formamide intermediate | Yield ~70%; characterized by 1H and 13C NMR |

| Dehydration | POCl3 or alternative dehydrating agents, controlled temperature | Isocyanide product | POCl3 sometimes ineffective; alternative protocols needed |

| Isolation | Filtration, washing with tert-butyl methyl ether (TBME), drying | Pure this compound | White solid; confirmed by NMR |

Spectroscopic Characterization Data (Summary)

| Compound | Key 1H NMR Signals (ppm) | Key 13C NMR Signals (ppm) | IR Peaks (cm⁻¹) | Melting Point (°C) |

|---|---|---|---|---|

| N-((2-Fluorophenyl)(tosyl)methyl)formamide | 8.63 (d, J=10.4 Hz, 1H, formyl), aromatic protons 7.15-7.65 | 160.9 (formyl C), 145.6, 131.7, 65.2 (CH tosyl) | 3359, 3274 (NH), 1591 (C=O) | 149-150 |

| This compound | Aromatic protons 7.22-7.97, characteristic isocyanide signals | 164.9, 75.0 (isocyano C) | Characteristic isocyanide band around 2140 cm⁻¹ (not detailed here) | Not specified |

Challenges and Optimization Notes

- Initial attempts using TMSCl for formylation were unsuccessful; formic acid proved to be a better reagent.

- Dehydration with POCl3 sometimes failed, suggesting the need for alternative dehydrating agents or modified conditions.

- Solvent choice and temperature control critically affect yields and purity.

- The use of aqueous media with p-toluene sulfinic acid sodium salt and camphorsulfonic acid facilitates both formylation and dehydration steps.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield | Comments |

|---|---|---|---|---|

| Formamide formation | 2-Fluorobenzaldehyde, formamide, p-toluene sulfinic acid sodium salt, camphorsulfonic acid | Heated in water, 4-5 h | ~70% | Mild, aqueous conditions |

| Dehydration to isocyanide | POCl3 or alternatives | Variable; sometimes ineffective | Variable | Optimization required |

| Isolation and purification | Filtration, washing with TBME | Ambient to 0 °C | High purity | Precipitation aids purification |

Q & A

Q. What are the common synthetic routes for 1-Fluoro-2-(isocyano(tosyl)methyl)benzene, and how can reaction conditions be optimized?

The compound can be synthesized via alkylation or condensation reactions involving toluenesulphonylmethyl isocyanide (TOSMIC) derivatives. The geminal isocyano and tosyl groups in TOSMIC enable reductive cyanations, Knoevenagel condensations, and multicomponent reactions (MCRs) . Optimization involves adjusting catalysts (e.g., iron catalysts for hydrogenation ), temperature (reflux in methanol for 12 hours ), and solvent polarity. For fluorinated analogs, meta-arylation steps may require palladium catalysts to enhance yields .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C-NMR : Critical for confirming regiochemistry and electronic effects of the fluorine substituent. For example, 1H-NMR in CDCl3 at 400 MHz resolves aromatic protons (δ 7.56–7.00 ppm) and fluorine-induced deshielding .

- GC-MS : Provides molecular ion confirmation (e.g., m/z = 196 for similar fluorinated arylalkynes ).

- FTIR : Identifies isocyanide (∼2150 cm⁻¹) and sulfonyl (∼1350 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in multicomponent reactions (MCRs)?

The electron-withdrawing fluorine atom at the ortho position alters electronic density, potentially accelerating nucleophilic attacks on the isocyano group. For example, in MCRs with aldehydes, fluorine increases electrophilicity at the α-carbon, enhancing condensation efficiency. Comparative studies with non-fluorinated analogs (e.g., 1-Methoxy-2-(isocyano(tosyl)methyl)benzene ) reveal reduced steric hindrance and improved regioselectivity in fluorinated systems .

Q. How can researchers address contradictions in reported yields for similar compounds?

Discrepancies in yields (e.g., 59% vs. 12% in multi-step syntheses ) arise from:

- Catalyst selection : Iron vs. palladium catalysts for hydrogenation .

- Purification methods : Column chromatography (n-pentane) improves purity , while solvent extraction may lower yields.

- Substituent position : Fluorine at ortho vs. para positions affects steric and electronic profiles, altering reaction kinetics . Systematic variation of these parameters, coupled with DOE (Design of Experiments), can isolate critical variables.

Q. What is the role of the tosyl group in stabilizing intermediates during synthesis?

The tosyl group acts as a stabilizing electron-withdrawing group (EWG) and a leaving group. Its sulfonyl moiety stabilizes α-carbanions via resonance, enabling alkylation and cycloaddition reactions . In this compound, the tosyl group facilitates nucleophilic displacement in MCRs, as seen in the synthesis of imidazolines .

Q. What strategies mitigate air/moisture sensitivity during storage and handling?

- Storage : Under inert gas (N2/Ar) at −20°C to prevent hydrolysis of the isocyano group .

- Handling : Use Schlenk techniques for moisture-sensitive steps .

- Stabilizers : Add molecular sieves (3Å) to reaction mixtures to scavenge trace water .

Methodological Considerations

Q. How to design experiments for optimizing catalytic hydrogenation of alkynyl intermediates?

- Catalyst screening : Test iron catalysts (e.g., FeCl3) for stereoselective hydrogenation of alkynes to cis-alkenes .

- Solvent effects : Compare polar aprotic (DMF) vs. non-polar (n-pentane) solvents to modulate reaction rates.

- Kinetic monitoring : Use GC-MS to track byproduct formation (e.g., over-reduction to alkanes) .

Q. How to resolve conflicting NMR data for fluorinated aromatic systems?

- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers) at low temperatures (101 K) .

- DEPTQ 13C-NMR : Differentiate quaternary carbons near fluorine atoms, which exhibit splitting due to 19F-13C coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。